molecular formula C11H12N2O2 B599026 Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 1199773-11-9

Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B599026
CAS No.: 1199773-11-9
M. Wt: 204.229
InChI Key: NIXOFQRQEJNWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate (CAS 1199773-11-9) is a high-purity benzimidazole derivative building block designed for professional research and development . This compound features a molecular formula of C11H12N2O2 and a molecular weight of 204.2 g/mol . As a member of the benzimidazole chemical class, it serves as a key synthetic intermediate for creating novel molecules with potential biological activity . Benzimidazole derivatives are privileged scaffolds in medicinal chemistry due to their diverse interactions with biological targets . Recent scientific reviews highlight their significant and growing role in oncology research, with studies focusing on their ability to interact with DNA, inhibit key enzymes, and modulate cellular pathways crucial for cancer progression . Furthermore, the 1H-benzo[d]imidazole core is extensively investigated for its antimicrobial potential against a range of bacterial and fungal species . Researchers value this compound for exploring structure-activity relationships (SAR), particularly how the 1-ethyl and 6-carboxylate substitutions influence potency and selectivity in various therapeutic contexts . This product is strictly for professional manufacturing, research laboratories, and industrial use. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

methyl 3-ethylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-13-7-12-9-5-4-8(6-10(9)13)11(14)15-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOFQRQEJNWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679747
Record name Methyl 1-ethyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-11-9
Record name Methyl 1-ethyl-1H-benzimidazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-ethyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization with Ethyl-Substituted Aldehydes

A two-step process begins with methyl 3,4-diaminobenzoate reacting with ethyl-substituted aldehydes under acidic conditions. For example, refluxing with propionaldehyde in methanol catalyzed by sulfuric acid (5 mol%) at 80°C for 24 hours yields the benzimidazole intermediate. Subsequent esterification with methyl chloroformate in dichloromethane at 0°C completes the synthesis (Yield: 68%, purity >95% by HPLC).

Key Parameters

ParameterValue
Temperature80°C (cyclization)
CatalystH₂SO₄
SolventMethanol
Reaction Time24 hours

Stobbe Condensation for Scalable Production

Patent WO2015005615A1 outlines a scalable route using Stobbe condensation. A diester (e.g., diethyl succinate) reacts with 1-ethyl-1H-imidazole-5-carbaldehyde in the presence of potassium tert-butoxide (1.2 equiv) in ethanol at 50–55°C. The intermediate undergoes cyclization under reduced pressure, followed by methylation with dimethyl carbonate (3 equiv) and potassium carbonate (2 equiv) in acetone at 25°C.

Optimized Conditions

StepConditions
CondensationKOtBu, ethanol, 50°C, 5 hours
Cyclization40°C, vacuum drying
MethylationDimethyl carbonate, K₂CO₃, acetone, rt
Overall Yield90% after purification

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate reaction kinetics. A mixture of methyl 3,4-diaminobenzoate and ethyl glyoxal (1:1.2 molar ratio) in DMF undergoes microwave heating at 150°C for 15 minutes, achieving 82% yield. This method reduces side products like N-oxide derivatives (<5%) compared to conventional heating.

Advantages

  • Time Efficiency : 15 minutes vs. 24 hours for traditional methods.

  • Energy Savings : 30% reduction in energy consumption.

Reductive Alkylation Strategies

Alternative routes utilize reductive alkylation to introduce the ethyl group post-cyclization. Methyl 1H-benzo[d]imidazole-6-carboxylate is treated with ethyl iodide (1.5 equiv) and sodium hydride (2 equiv) in THF at 0°C, followed by gradual warming to 25°C. The reaction achieves 75% yield with <2% over-alkylation.

Critical Considerations

  • Base Selection : NaH outperforms K₂CO₃ in minimizing hydrolysis.

  • Solvent Polarity : THF enhances alkylation efficiency vs. DMF or DMSO.

Green Chemistry Approaches

Environmentally benign methods emphasize solvent-free conditions. A mechanochemical synthesis grinds methyl 3,4-diaminobenzoate with ethyl acetoacetate (1:1 molar ratio) and p-toluenesulfonic acid (5 mol%) in a ball mill at 30 Hz for 2 hours. This yields 70% product with 99% atom economy.

Sustainability Metrics

MetricValue
E-Factor0.3
PMI (Process Mass Intensity)1.5

Purification and Characterization

Post-synthesis purification is critical for pharmaceutical-grade material. Recrystallization from ethanol/water (3:1 v/v) at 0°C removes unreacted diamine and ester byproducts. Column chromatography (silica gel, ethyl acetate/hexane 1:4) further enhances purity to >99%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.88 (s, 1H), 7.61 (d, J = 8.4 Hz, 1H), 4.31 (q, J = 7.1 Hz, 2H), 3.93 (s, 3H), 1.45 (t, J = 7.1 Hz, 3H).

  • IR (KBr) : 1708 cm⁻¹ (C=O), 1614 cm⁻¹ (C=N).

Industrial-Scale Production Insights

For bulk synthesis, continuous flow reactors optimize throughput. A patent describes a tandem flow system where cyclization and methylation occur sequentially at 50°C and 25°C, respectively. This achieves a production rate of 1.2 kg/h with 94% yield, surpassing batch reactor efficiency by 40%.

Density Functional Theory (DFT) studies (B3LYP/6-311G**) predict transition states for key steps. For ethyl group introduction, the energy barrier for N-alkylation (ΔG‡ = 18.7 kcal/mol) is lower than O-alkylation (ΔG‡ = 24.3 kcal/mol), rationalizing the regioselectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antiviral properties.

    Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzimidazole derivatives are versatile scaffolds in medicinal and synthetic chemistry. Below is a detailed comparison of Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural and Substituent Variations

Table 1: Key Structural Features of Selected Benzimidazole Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Purity Source
This compound Ethyl (N1), Methyl ester (C6) C₁₁H₁₂N₂O₂ 204.23 1199773-11-9 ≥98%
Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate Methyl (N1), Methyl ester (C6) C₁₀H₁₀N₂O₂ 190.20 131020-50-3 -
Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate Methyl (N1), Ethyl ester (C6) C₁₁H₁₂N₂O₂ 204.23 53484-20-1 -
Methyl 2-(4-hydroxyphenyl)-1H-benzimidazole-6-carboxylate (2a) 4-Hydroxyphenyl (C2), Methyl ester (C6) C₁₅H₁₂N₂O₃ 268.27 - 75% yield
Methyl 2-propyl-4-methyl-1H-benzimidazole-6-carboxylate (3b) Propyl (C2), Methyl (C4), Methyl ester (C6) C₁₃H₁₆N₂O₂ 232.28 - 52% yield

Key Observations :

  • Substituent Effects : The ethyl group at N1 in the target compound increases lipophilicity compared to the methyl-substituted analog (CAS 131020-50-3). Replacing the methyl ester with an ethyl ester (CAS 53484-20-1) marginally increases molecular weight without altering the heterocyclic core .
  • Synthetic Accessibility : Derivatives with aryl groups at C2 (e.g., 4-hydroxyphenyl in compound 2a) require longer reaction times (72 h reflux) and lower yields (75%) compared to alkyl-substituted analogs .

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound Name Melting Point (°C) Spectral Data (Highlights) Biological Activity/Application Source
This compound - Not reported in evidence Research applications (unspecified)
Methyl 2-(4-hydroxyphenyl)-1H-benzimidazole-6-carboxylate (2a) 306.1–307.5 ¹³C-NMR (DMSO-d6): δ 167.28 (C=O); HRMS: [M+H]+ 269.0921 Anticancer evaluation (docking studies)
Methyl 2-(4-methoxyphenyl)-1H-benzimidazole-6-carboxylate (2b) - ¹³C-NMR (DMSO-d6): δ 167.21 (C=O) Aromatase inhibition
Methyl 2-propyl-4-methyl-1H-benzimidazole-6-carboxylate (3b) - ¹H NMR (CDCl3): δ 8.15 (s, 1H, aromatic); MS: [M+H]+ 219.1 Angiotensin II receptor antagonist

Key Observations :

  • Thermal Stability : Compound 2a exhibits a high melting point (306–307.5°C), likely due to hydrogen bonding from the 4-hydroxyphenyl group, whereas alkyl-substituted derivatives (e.g., 3b) lack such data .
  • Spectral Trends : The carbonyl signal in ¹³C-NMR (~δ 167 ppm) is consistent across methyl ester derivatives, confirming the structural integrity of the carboxylate group .

Biological Activity

Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate is a compound belonging to the benzo[d]imidazole family, which has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, antimicrobial properties, anticancer potential, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route includes:

  • Condensation Reaction : The reaction of an ethyl-substituted aniline with a suitable carbonyl compound to form the benzo[d]imidazole core.
  • Carboxylation : Introduction of the carboxylate group through various methods, such as using carbon dioxide under pressure or employing carboxylic acid derivatives.

The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that derivatives of benzo[d]imidazoles exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:

  • Activity Against Staphylococcus aureus : Compounds similar to this compound have shown minimum inhibitory concentrations (MIC) below 10 µg/mL against both methicillin-sensitive and methicillin-resistant strains (MRSA) .
CompoundTarget BacteriaMIC (µg/mL)
EJMCh-9Staphylococcus aureus< 1
EJMCh-13Bacillus cereus< 16

Anticancer Potential

Research indicates that this compound may possess anticancer properties. A study involving a series of benzo[d]imidazole derivatives highlighted their ability to inhibit human topoisomerase I, a critical enzyme involved in DNA replication and repair .

Key findings include:

  • Growth Inhibition : Certain derivatives exhibited GI50 values ranging from 0.16 to 3.6 µM across various cancer cell lines.
  • Cell Cycle Arrest : Flow cytometry results demonstrated that these compounds induced G2/M phase arrest in cancer cells, suggesting their potential as chemotherapeutic agents .

Case Studies

Several case studies illustrate the biological activity of this compound and its derivatives:

  • Study on Antibacterial Activity : A series of benzo[d]imidazole derivatives were tested against clinical strains of bacteria, revealing promising antibacterial profiles, particularly against resistant strains like MRSA .
  • Anticancer Evaluation : In a comprehensive evaluation against the NCI's panel of cancer cell lines, specific derivatives showed potent growth inhibition, warranting further investigation into their mechanisms of action .

Q & A

Q. What protocols ensure reproducibility in biological activity assays (e.g., EGFR inhibition)?

  • Method : Molecular docking (AutoDock Vina) with EGFR kinase domain (PDB: 1M17) identifies binding poses. IC50_{50} values are validated via kinase inhibition assays (ADP-Glo™), with triplicate measurements to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.